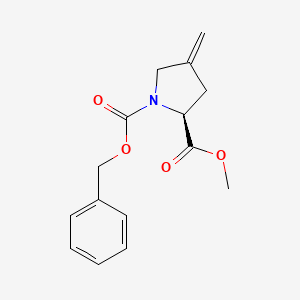

(S)-1-苄基 2-甲基 4-亚甲基吡咯烷-1,2-二羧酸酯

货号 B2552351

CAS 编号:

200184-60-7

分子量: 275.304

InChI 键: PHWGPICRKIRWAG-ZDUSSCGKSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 84348-39-0. It has a molecular weight of 241.29 . The compound is colorless to pale-yellow to yellow-brown in its solid or liquid form .

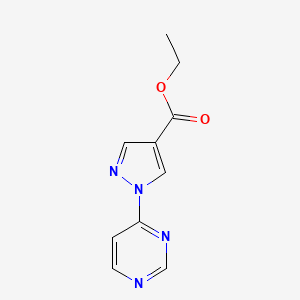

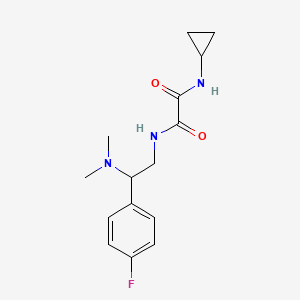

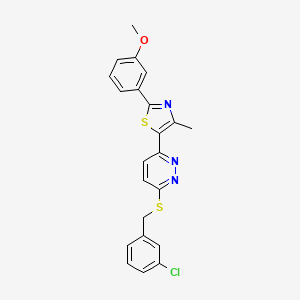

Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 17 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C in a sealed, dry environment . The physical form of the compound is a colorless to pale-yellow to yellow-brown solid or liquid .科学研究应用

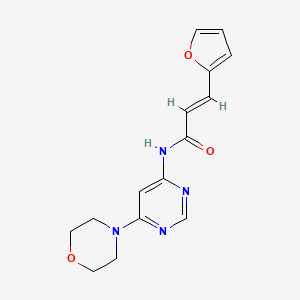

- The chiral center in this compound makes it valuable for asymmetric synthesis. Researchers use it as a chiral auxiliary or ligand in catalytic reactions. Its unique stereochemistry allows for the creation of enantiomerically pure products, crucial in drug development and fine chemical synthesis .

- Due to its pyrrolidine ring and carboxylate groups, this compound can act as an efficient organocatalyst. It participates in various reactions, such as Michael additions, aldol reactions, and Mannich reactions. Its catalytic properties are particularly useful in green chemistry and sustainable synthesis .

- Researchers explore its potential as a building block for designing novel drugs. The benzyl group provides a handle for further modifications, while the pyrrolidine core contributes to bioactivity. Investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents .

- The compound’s unique odor profile could find applications in the flavor and fragrance industry. Its tert-butylthiol moiety imparts a distinct smell, which might be harnessed for perfumes, food additives, or other scented products .

- Researchers use this compound as a reference standard in mass spectrometry. Its well-defined structure aids in identifying and quantifying other compounds. Additionally, it serves as a calibration standard for chromatographic techniques .

- Investigate its crystal structure and packing arrangements. Understanding its intermolecular interactions can provide insights into its stability, reactivity, and potential applications in materials science .

- When deprotonated, this compound forms a lithium thiolate salt. This salt has been used as a demethylating reagent, selectively removing methyl groups from certain nucleosides. For instance, it can demethylate 7-methylguanosine to yield guanosine .

- tert-Butylthiol, a component of this compound, is a key ingredient in gas odorant blends. These blends enhance the safety of natural gas by providing a detectable odor. They typically include other mercaptans and sulfides to create a distinctive smell .

Chiral Synthesis and Asymmetric Catalysis

Organocatalysis

Medicinal Chemistry

Flavor and Fragrance Industry

Mass Spectrometry and Analytical Chemistry

Crystallography and Solid-State Chemistry

Demethylation Reactions

Gas Odorant Blends

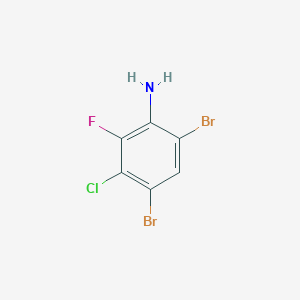

安全和危害

属性

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWGPICRKIRWAG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

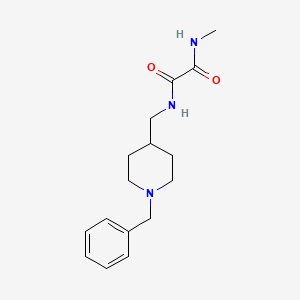

Canonical SMILES |

COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate | |

Synthesis routes and methods I

Procedure details

4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (12.00 g, 52.80 mmol) was dissolved in MeOH (200 mL) and treated with 4.0 M HCl/dioxane (50 mL). After stirring for 3.5 hours at room temperature, the reaction mixture was concentrated under reduced pressure. The crude residue was dissolved in DCM (200 mL) and treated with DIPEA (22 mL, 127 mmol) and BnOCOCl (9.64 mL, 63.4 mmol). After stirring for 1 hours at room temperature, the reaction mixture was poured into H2O. The aqueous layer was extracted 3× with DCM. The combined organics were dried over MgSO4, filtered and concentrated. The residue was purified by silica column chromatography (10% to 25% EtOAc/hexane) to provide 4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester (8.20 g, 56%).

Quantity

12 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 601 (10.0 g, 44 mmol) was dissolved in MeOH (75 mL) at room temperature and HCl (4M in dioxane, 75 mL) was added. Stirring at room temperature was continued for 4 hours. All volatiles were removed in vacuo and a beige solid was obtained. The crude material was suspended in methylene chloride (100 mL) and N-Methyl morpholine (13.3 g, 132 mmol) was added. The mixture was cooled to 0° C. and benzyl chloroformate (8.26 g, 48.4 mmol) was added while stirring. After 30 minutes, the reaction was warmed to room temperature and the solution was washed with water and aqueous HCl (1 M). The solution was dried over sodium sulfate. Filtration and evaporation of solvents gave crude product, which was purified by silica gel chromatography (eluent:EtOAc/hexanes) to yield compound 602 (10.2 g). LCMS-ESI+: calc'd for C15H17NO4: 275.3 (M+). Found: 276.4 (M+H+).

Quantity

10 g

Type

reactant

Reaction Step One

[Compound]

Name

crude material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)